![molecular formula C18H17ClN4O2S2 B6136247 N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B6136247.png)
N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea
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Overview
Description
1,3,4-Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . They are known for their wide range of biological activities, such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazoles usually involves the reaction of an amine with carbon disulfide, followed by cyclization . In some cases, the synthesis starts from a carboxylic acid, which is esterified and then subjected to hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazoles is characterized by a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom . The presence of the =N-C-S- moiety is thought to contribute to the low toxicity and high in vivo stability of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazoles depend on their specific structure and substituents. Generally, these compounds are stable and exhibit low toxicity .Scientific Research Applications
- Research Findings : Derivatives of this scaffold exhibit anticonvulsant activity. For example, synthesized derivatives of 5-cyclohexylamino-1,3,4-thiadiazole demonstrated efficacy in animal models using PTZ and MES methods .
- Research Findings : Some derivatives of 1,3,4-thiadiazole exhibit antimicrobial effects against bacteria such as Staphylococcus epidermidis .
- Research Findings : Certain 1,3,4-thiadiazole derivatives have demonstrated antidiabetic properties .
Anticonvulsant Properties
Antimicrobial Activity
Antidiabetic Potential
Antioxidant Activity
Neuroprotective Effects
Other Activities
Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by 1,3,4-thiadiazoles, there is ongoing interest in synthesizing new derivatives and evaluating their potential as therapeutic agents . Future research may also focus on improving the synthesis methods and exploring the mechanisms of action of these compounds .
properties
IUPAC Name |
1-[5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S2/c1-25-15-8-6-14(7-9-15)20-17(24)21-18-23-22-16(27-18)11-26-10-12-2-4-13(19)5-3-12/h2-9H,10-11H2,1H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLANGNNPVCMGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea |
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